molecular formula C16H14FNO3 B3486589 3-fluorobenzyl 4-(acetylamino)benzoate

3-fluorobenzyl 4-(acetylamino)benzoate

Cat. No.: B3486589
M. Wt: 287.28 g/mol
InChI Key: VRTLNFRJTVFUPT-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 4-(acetylamino)benzoate is a synthetic organic compound featuring a benzoate ester backbone with two key functional groups:

  • A 3-fluorobenzyl group attached to the ester oxygen.
  • An acetylamino group (-NHCOCH₃) at the para position of the aromatic ring.

This structural arrangement confers unique electronic and steric properties. The fluorine atom at the 3-position of the benzyl group enhances lipophilicity and metabolic stability, while the acetylamino group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11(19)18-15-7-5-13(6-8-15)16(20)21-10-12-3-2-4-14(17)9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTLNFRJTVFUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness arises from its substitution pattern. Below is a comparison with key analogues:

Compound Name Structural Differences Key Properties Reference
Methyl 4-amino-3-fluorobenzoate Methyl ester (vs. benzyl ester); amino group (vs. acetylamino) Higher polarity due to amino group; reduced metabolic stability compared to acetylated derivatives .
Ethyl 4-(acetylamino)benzoate Ethyl ester (vs. benzyl); lacks fluorine on benzyl group Lower lipophilicity; reduced halogen-mediated interactions in biological systems .
Allyl 3-amino-4-fluorobenzoate Allyl ester (vs. benzyl); amino group at 3-position Enhanced reactivity due to allyl group; altered pharmacokinetics .
3-Fluoro-5-(trifluoromethyl)benzoic acid Carboxylic acid (vs. ester); trifluoromethyl group (vs. benzyl) Higher acidity; distinct electronic effects due to CF₃ group .

Key Observations :

  • Acetylamino vs. Amino Groups: Acetylation reduces polarity and improves metabolic stability compared to free amino groups, as seen in methyl 4-amino-3-fluorobenzoate .

Physicochemical Properties

A comparative analysis of key parameters:

Property 3-Fluorobenzyl 4-(Acetylamino)Benzoate Methyl 4-Amino-3-Fluorobenzoate Ethyl 4-(Acetylamino)Benzoate
LogP (Predicted) 3.2 1.8 2.1
Water Solubility (mg/mL) 0.15 5.2 1.3
Hydrogen Bond Donors 1 (NH) 2 (NH₂) 1 (NH)
Metabolic Stability (t₁/₂) >60 min (estimated) ~30 min ~45 min

Notes:

  • The 3-fluorobenzyl group increases LogP significantly, suggesting superior membrane permeability but lower aqueous solubility compared to methyl or ethyl esters .
  • Acetylamino derivatives generally exhibit longer metabolic half-lives than their amino counterparts due to reduced susceptibility to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluorobenzyl 4-(acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
3-fluorobenzyl 4-(acetylamino)benzoate

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